molecular formula C6H8FNO2 B160186 (E)-4-(Fluoromethylene)-L-proline CAS No. 138958-01-7

(E)-4-(Fluoromethylene)-L-proline

Katalognummer B160186
CAS-Nummer: 138958-01-7
Molekulargewicht: 145.13 g/mol
InChI-Schlüssel: WQELYDVKHZIJHJ-FYTLMZHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(Fluoromethylene)-L-proline, also known as 4-fluoroproline, is a synthetic amino acid that has gained significant attention in the scientific community due to its unique properties.

Wirkmechanismus

The mechanism of action of (E)-4-(Fluoromethylene)-L-proline is not fully understood. However, it is believed that the fluorine atom in the compound can alter the hydrogen bonding patterns in peptides and proteins, which can affect their conformation and stability.
Biochemical and Physiological Effects
Studies have shown that the incorporation of (E)-4-(Fluoromethylene)-L-proline into peptides and proteins can alter their biochemical and physiological properties. For example, the presence of (E)-4-(Fluoromethylene)-L-prolineine can increase the resistance of peptides and proteins to proteolysis, which can improve their stability in biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (E)-4-(Fluoromethylene)-L-proline in lab experiments is its ability to alter the conformation and stability of peptides and proteins. This can provide valuable insight into the folding and stability of these molecules. However, one limitation of using (E)-4-(Fluoromethylene)-L-prolineine is that it can be difficult to incorporate into peptides and proteins, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the use of (E)-4-(Fluoromethylene)-L-proline in scientific research. One potential application is in the development of new drugs and therapeutics. The unique properties of (E)-4-(Fluoromethylene)-L-prolineine could be used to design more stable and effective drugs. Additionally, further research is needed to fully understand the mechanism of action of (E)-4-(Fluoromethylene)-L-proline and its potential applications in other areas of scientific research.

Synthesemethoden

The synthesis of (E)-4-(Fluoromethylene)-L-proline involves the reaction of L-proline with a fluorinating agent. One of the most common methods for synthesizing (E)-4-(Fluoromethylene)-L-prolineine is through the use of a fluorinating reagent, such as diethylaminosulfur trifluoride (DAST). DAST reacts with L-proline to form the fluorinated product, (E)-4-(Fluoromethylene)-L-proline.

Wissenschaftliche Forschungsanwendungen

The unique properties of (E)-4-(Fluoromethylene)-L-proline have made it a popular compound for scientific research. One of the primary applications of (E)-4-(Fluoromethylene)-L-prolineine is in the study of protein folding and stability. The incorporation of (E)-4-(Fluoromethylene)-L-prolineine into peptides and proteins can alter their conformation, which can provide insight into the folding and stability of these molecules.

Eigenschaften

CAS-Nummer

138958-01-7

Produktname

(E)-4-(Fluoromethylene)-L-proline

Molekularformel

C6H8FNO2

Molekulargewicht

145.13 g/mol

IUPAC-Name

(2S,4E)-4-(fluoromethylidene)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8FNO2/c7-2-4-1-5(6(9)10)8-3-4/h2,5,8H,1,3H2,(H,9,10)/b4-2+/t5-/m0/s1

InChI-Schlüssel

WQELYDVKHZIJHJ-FYTLMZHYSA-N

Isomerische SMILES

C\1[C@H](NC/C1=C/F)C(=O)O

SMILES

C1C(NCC1=CF)C(=O)O

Kanonische SMILES

C1C(NCC1=CF)C(=O)O

Synonyme

L-Proline, 4-(fluoromethylene)-, (E)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.